Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 2-Chloro-1-cyclohexylethanone
The target compound exhibits a computed LogP of 2.67, which is 0.30 log units higher than the non-fluorinated analog 2-chloro-1-cyclohexylethanone (LogP 2.37), indicating greater lipophilicity and potentially improved membrane permeability [1]. This difference is attributable to the replacement of an α-hydrogen with a fluorine atom, which increases hydrophobic surface area without introducing hydrogen-bond donors.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.67 |
| Comparator Or Baseline | 2-Chloro-1-cyclohexylethanone (CAS 1892-09-7): LogP = 2.37 |
| Quantified Difference | ΔLogP = +0.30 (higher lipophilicity for target) |
| Conditions | Computed LogP values from ChemSrc (target) and Molbase (comparator); standardized computational method not specified. |
Why This Matters
Higher LogP may translate to improved passive membrane permeability and blood-brain barrier penetration potential, making the compound a more attractive starting point for CNS-targeted probe synthesis.
- [1] ChemSrc. Ethanone, 2-chloro-1-cyclohexyl-2-fluoro- (9CI). LogP data. https://m.chemsrc.com/en/cas/54867-84-4_15897.html (accessed 2026-04-28). View Source
